molecular formula C6H2F5NO2S B2420386 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride CAS No. 2219419-32-4

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride

Cat. No.: B2420386
CAS No.: 2219419-32-4
M. Wt: 247.14
InChI Key: TZMWKLWAEOFJER-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes both fluorine and sulfonyl fluoride groups. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrogen fluoride and ferric chloride in a suitable solvent at elevated temperatures . The reaction mixture is stirred at around 170°C for several hours, and the progress is monitored using gas chromatography. After the reaction is complete, the mixture is cooled to room temperature, and the resulting product is neutralized with a saturated sodium carbonate solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The scalability of the reaction conditions ensures that the compound can be produced efficiently for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NO2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWKLWAEOFJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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